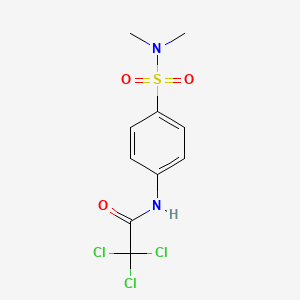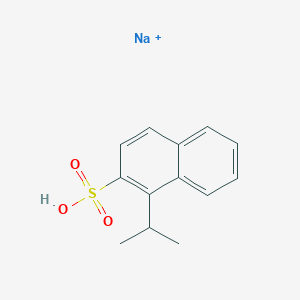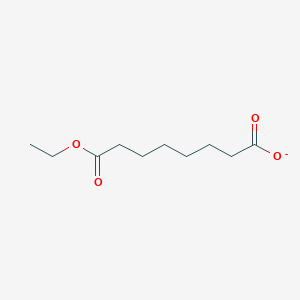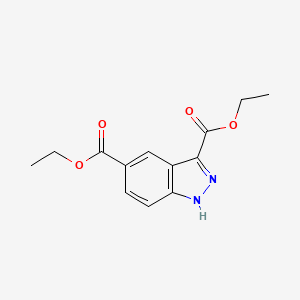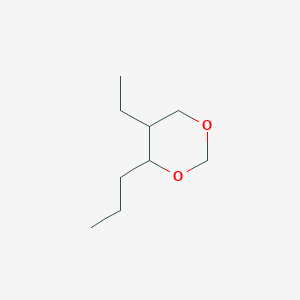
5-Ethyl-4-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 4 positions, respectively, makes this compound unique in its structural configuration.
準備方法
Synthetic Routes and Reaction Conditions
5-Ethyl-4-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and iodine can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
化学反応の分析
Types of Reactions
5-Ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reacting with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or carboxylic acids, while reduction typically yields alcohols .
科学的研究の応用
5-Ethyl-4-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Investigated for its potential as a solvent in biochemical reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-Ethyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,4-Dioxane: A six-membered ring compound with oxygen atoms at the 1 and 4 positions, used primarily as a solvent.
Uniqueness
5-Ethyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of ethyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to other 1,3-dioxanes .
特性
CAS番号 |
6309-45-1 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
LDPAXRKRMWLREH-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COCO1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


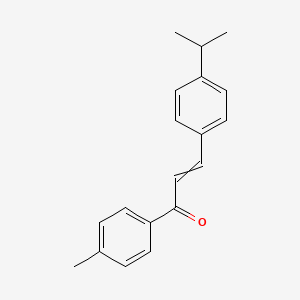


![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

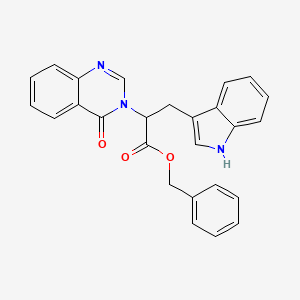
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
